molecular formula C15H10N2O5 B5699257 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid

4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid

Cat. No.: B5699257
M. Wt: 298.25 g/mol
InChI Key: UXNQAVINNBPMOZ-UHFFFAOYSA-N
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Description

4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid is a complex organic compound with a molecular formula of C15H10N2O5 . This compound features a furan ring, an oxazole ring, and a benzoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid involves multiple steps, typically starting with the preparation of the furan and oxazole intermediates. One common method involves the condensation of 2-furylcarboxaldehyde with an appropriate amine to form the furan-oxazole intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes and proteins involved in bacterial and cancer cell proliferation. The furan and oxazole rings allow it to form non-covalent interactions with these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}amino)benzoic acid include other furan and oxazole derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. For example:

The uniqueness of this compound lies in its combination of furan, oxazole, and benzoic acid moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14(19)9-3-5-10(6-4-9)16-8-11-15(20)22-13(17-11)12-2-1-7-21-12/h1-8,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQAVINNBPMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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